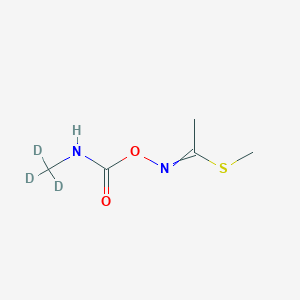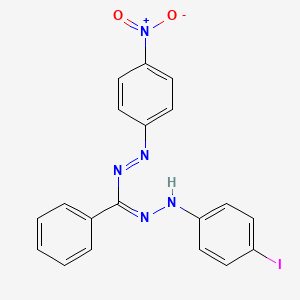
3-Desmethyl 4-Methyl Meclizine Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
3-Desmethyl 4-Methyl Meclizine Dihydrochloride is a metabolite of Meclizine . Meclizine is a histamine H1 antagonist with antiemetic and antivertigo properties . It works by inhibiting signaling pathway transduction through histaminergic neurotransmission from the vestibular nuclei and NTS to the CTZ and medullary vomiting center . Meclizine may also decrease the labyrinth excitability and vestibular stimulation .
Safety and Hazards
The safety data sheet for Meclizine dihydrochloride monohydrate, a related compound, indicates that it is harmful if swallowed and suspected of damaging fertility or the unborn child . It is advised to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product . In case of ingestion, one should rinse the mouth and seek medical attention .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Desmethyl 4-Methyl Meclizine Dihydrochloride involves the reduction of the parent compound, Meclizine Dihydrochloride, followed by methylation and demethylation reactions.", "Starting Materials": [ "Meclizine Dihydrochloride", "Sodium Borohydride", "Methyl Iodide", "Hydrochloric Acid", "Sodium Hydroxide", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Meclizine Dihydrochloride is dissolved in methanol and sodium borohydride is added slowly to the solution. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 2: The resulting mixture is filtered and the solvent is evaporated under reduced pressure to obtain the intermediate product, 3-Desmethyl Meclizine.", "Step 3: 3-Desmethyl Meclizine is dissolved in ethanol and methyl iodide is added to the solution. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 4: The resulting mixture is filtered and the solvent is evaporated under reduced pressure to obtain the product, 3-Desmethyl 4-Methyl Meclizine.", "Step 5: 3-Desmethyl 4-Methyl Meclizine is dissolved in hydrochloric acid and sodium hydroxide is added to the solution. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 6: The resulting mixture is filtered and the solvent is evaporated under reduced pressure to obtain the final product, 3-Desmethyl 4-Methyl Meclizine Dihydrochloride." ] } | |
CAS-Nummer |
879672-35-2 |
Molekularformel |
C₂₅H₂₉Cl₃N₂ |
Molekulargewicht |
463.87 |
Synonyme |
1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]-piperazine; 1-(p-Chloro-α-phenylbenzyl)-4-p-methylbenzyl-piperazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B1147696.png)






![trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate](/img/structure/B1147710.png)

![N-[(2Z,3R,4R,5S,6R)-4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1147713.png)
![{2-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B1147716.png)